

Preparation of N,N-dimethyl Sphinganine Stock Solutions: Application Notes and Protocols

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Compound of Interest

Compound Name: *N,N-dimethyl Sphinganine*

Cat. No.: B15552493

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Introduction

N,N-dimethyl Sphinganine (d18:0) is a bioactive sphingolipid that plays a crucial role in cell signaling. As a competitive inhibitor of sphingosine kinase (SphK), it disrupts the balance between pro-apoptotic and pro-survival sphingolipids.[1][2] Specifically, **N,N-dimethyl Sphinganine** blocks the conversion of sphingosine to the pro-survival molecule sphingosine-1-phosphate (S1P).[1][2] This inhibition leads to an accumulation of sphingosine and subsequently ceramide, both of which are implicated in promoting apoptosis.[1] Due to its ability to modulate this critical "sphingolipid rheostat," **N,N-dimethyl Sphinganine** is a valuable tool for studying cellular processes such as apoptosis, proliferation, and inflammation, particularly in the context of cancer research.[2]

These application notes provide detailed protocols for the preparation of **N,N-dimethyl Sphinganine** stock solutions and their application in cell-based assays.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative information for **N,N-dimethyl Sphinganine**.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₄₃ NO ₂	[3][4][5]
Molecular Weight	329.6 g/mol	[3][4][5]
CAS Number	17267-46-8	[3][4]
Purity	≥95%	[3][4]
Solubility in Ethanol	Miscible	[3]
Solubility in DMSO	~2 mg/mL	[3][5]
Solubility in DMF	~10 mg/mL	[3][5]
Storage Temperature	-20°C	[3][5]
Stability	≥ 2 years at -20°C	[3][5]

Experimental Protocols

Protocol 1: Preparation of N,N-dimethyl Sphinganine Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **N,N-dimethyl Sphinganine** in ethanol.

Materials:

- **N,N-dimethyl Sphinganine** (powder or film)
- Anhydrous ethanol (200 proof)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

Procedure:

- Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of **N,N-dimethyl Sphinganine** needed. For example, for 1 mL of a 10 mM solution:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 329.6 \text{ g/mol} = 0.003296 \text{ g} = 3.296 \text{ mg}$
- Weigh the compound: Carefully weigh out the calculated amount of **N,N-dimethyl Sphinganine** in a sterile microcentrifuge tube.
- Dissolve in ethanol: Add the appropriate volume of anhydrous ethanol to the tube. For the example above, add 1 mL of ethanol.
- Vortex: Vortex the solution until the **N,N-dimethyl Sphinganine** is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
- Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C. The solution is stable for at least two years when stored properly.[3][5]

Note: If the compound is supplied as a solution in ethanol, it can be used directly or diluted to the desired concentration. To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen, and the compound can then be redissolved in the solvent of choice, such as DMSO or DMF.[5]

Protocol 2: Application of N,N-dimethyl Sphinganine in a Cell-Based Apoptosis Assay

This protocol provides a general guideline for treating cells with **N,N-dimethyl Sphinganine** to study its effect on apoptosis.

Materials:

- Cultured cells of interest (e.g., cancer cell line)
- Complete cell culture medium

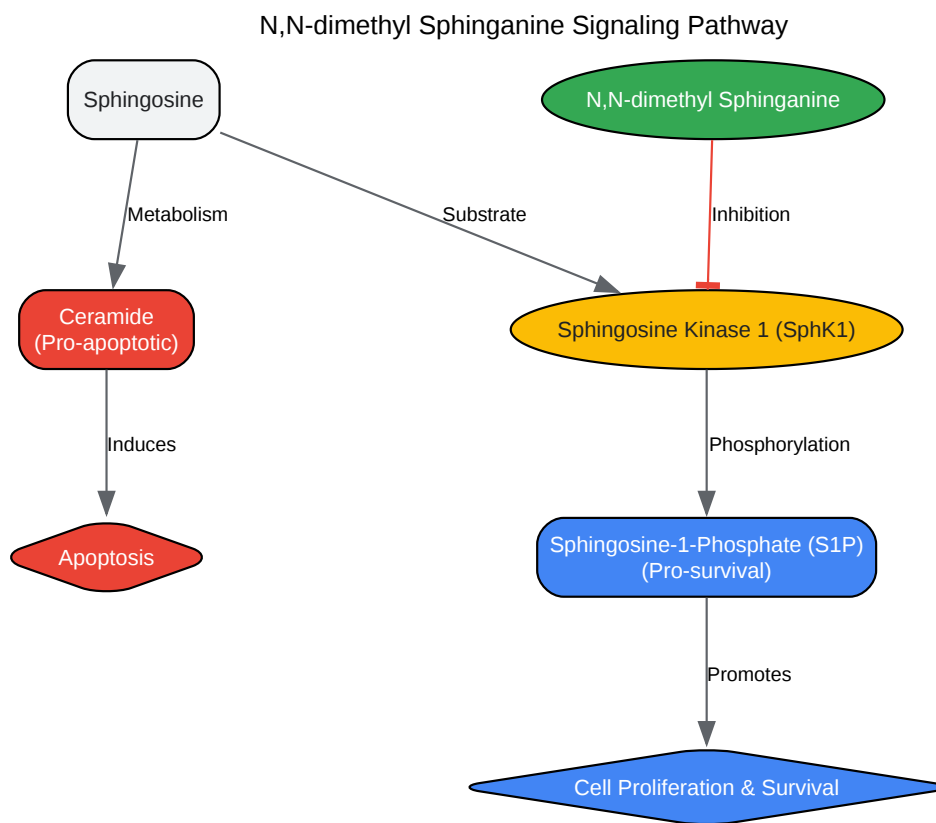
- **N,N-dimethyl Sphinganine** stock solution (e.g., 10 mM in ethanol)
- Phosphate-buffered saline (PBS)
- Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
- Flow cytometer or fluorescence microscope

Procedure:

- **Cell Seeding:** Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
- **Preparation of Working Solutions:** Prepare serial dilutions of the **N,N-dimethyl Sphinganine** stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 μ M). Remember to include a vehicle control (medium with the same concentration of ethanol as the highest treatment dose).
- **Cell Treatment:** Remove the existing medium from the cells and replace it with the medium containing the different concentrations of **N,N-dimethyl Sphinganine** or the vehicle control.
- **Incubation:** Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- **Apoptosis Analysis:** Following incubation, harvest the cells and stain them according to the manufacturer's protocol for the chosen apoptosis detection kit.
- **Data Acquisition:** Analyze the stained cells using a flow cytometer or fluorescence microscope to quantify the percentage of apoptotic cells.

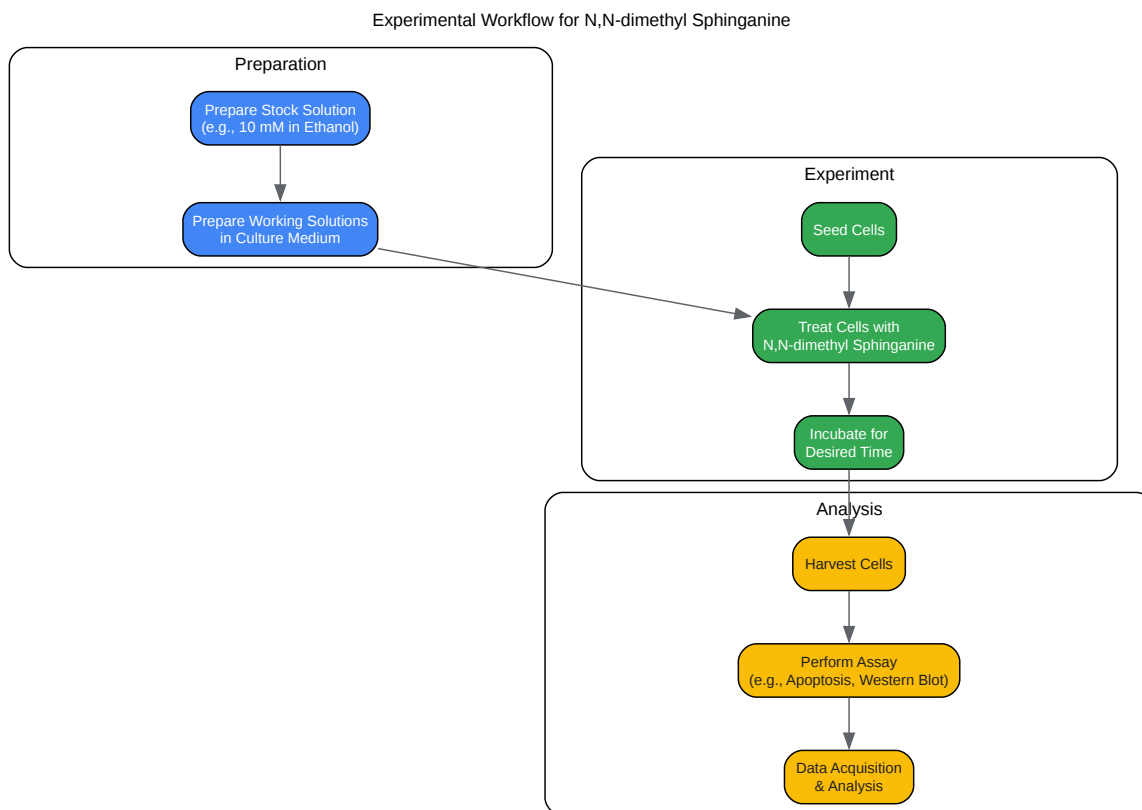
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by **N,N-dimethyl Sphinganine** and a typical experimental workflow for its use.



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Caption: **N,N-dimethyl Sphinganine** inhibits SphK1, altering the sphingolipid balance.



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Caption: A typical workflow for studying the effects of **N,N-dimethyl Sphinganine**.

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